6-bromo-3-(chloromethyl)-1,2-benzoxazole
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Overview
Description
6-bromo-3-(chloromethyl)-1,2-benzoxazole is an organic compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The presence of bromine and chloromethyl groups in this compound makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Preparation Methods
The synthesis of 6-bromo-3-(chloromethyl)-1,2-benzoxazole typically involves the bromination of 3-(chloromethyl)-1,2-benzoxazole. This can be achieved through the reaction of 3-(chloromethyl)-1,2-benzoxazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.
Chemical Reactions Analysis
6-bromo-3-(chloromethyl)-1,2-benzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives. Common reagents for these reactions include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives. Reagents such as hydrogen peroxide or potassium permanganate are typically used for these reactions.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of 3-(chloromethyl)-1,2-benzoxazole.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while oxidation with hydrogen peroxide would produce an oxide derivative.
Scientific Research Applications
6-bromo-3-(chloromethyl)-1,2-benzoxazole has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving halogenated benzoxazoles.
Medicine: Research into potential therapeutic applications of this compound derivatives is ongoing, with a focus on their antimicrobial and anticancer properties.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 6-bromo-3-(chloromethyl)-1,2-benzoxazole involves its interaction with specific molecular targets and pathways. The bromine and chloromethyl groups enable the compound to form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting their normal function. This can lead to antimicrobial or anticancer effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar compounds to 6-bromo-3-(chloromethyl)-1,2-benzoxazole include other halogenated benzoxazoles, such as 6-chloro-3-(chloromethyl)-1,2-benzoxazole and 6-fluoro-3-(chloromethyl)-1,2-benzoxazole. These compounds share similar structural features but differ in their halogen substituents, which can influence their reactivity and biological activity.
6-chloro-3-(chloromethyl)-1,2-benzoxazole: This compound has a chlorine atom instead of bromine, which may result in different reactivity and biological properties.
6-fluoro-3-(chloromethyl)-1,2-benzoxazole: The presence of a fluorine atom can enhance the compound’s stability and alter its interaction with biological targets.
The uniqueness of this compound lies in its specific combination of bromine and chloromethyl groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
1824096-85-6 |
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Molecular Formula |
C8H5BrClNO |
Molecular Weight |
246.5 |
Purity |
95 |
Origin of Product |
United States |
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